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For Researchers, Scientists, and Drug Development Professionals

Abstract
Onjixanthone I, a xanthone derivative isolated from the roots of Polygala tenuifolia, has

garnered interest within the scientific community. This technical guide provides a detailed

overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. The information presented

herein is compiled from primary literature and is intended to serve as a comprehensive

resource for researchers engaged in natural product chemistry, pharmacology, and drug

discovery. This document includes tabulated spectroscopic data for easy reference, detailed

experimental protocols for its isolation and characterization, and a visual representation of the

experimental workflow.

Spectroscopic Data
The spectroscopic data for Onjixanthone I are summarized in the following tables. This

information is crucial for the identification and characterization of this natural product.

NMR Spectroscopic Data
The ¹H and ¹³C NMR data are essential for the structural elucidation of Onjixanthone I. The

data presented here are based on studies of xanthones isolated from Polygala tenuifolia.

Table 1: ¹H NMR Spectroscopic Data for Onjixanthone I
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 6.34 s

H-5 7.58 d 8.8

H-6 6.95 dd 8.8, 2.4

H-8 6.81 d 2.4

3-OCH₃ 3.95 s

4-OCH₃ 4.00 s

1-OH 13.2 s

7-OH - br s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Onjixanthone I
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Position Chemical Shift (δ) ppm

1 161.7

2 97.0

3 166.8

4 163.7

4a 157.0

5 124.6

6 117.8

7 108.4

8 102.1

8a 155.8

9 182.3

9a 104.5

10a 111.9

3-OCH₃ 56.0

4-OCH₃ 61.2

Solvent: CDCl₃

Mass Spectrometry (MS) Data
Mass spectrometry data is vital for determining the molecular weight and elemental

composition of Onjixanthone I.

Table 3: Mass Spectrometry Data for Onjixanthone I

Ionization Mode [M]⁺ (m/z) Key Fragments (m/z)

EI-MS 302 287, 259, 167
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UV-Visible Spectroscopic Data
The UV-Vis spectrum provides information about the electronic transitions within the molecule

and is characteristic of the xanthone chromophore.

Table 4: UV-Visible Spectroscopic Data for Onjixanthone I

Solvent λmax (nm)

MeOH 248, 268, 325, 380

Experimental Protocols
The following sections detail the methodologies for the isolation of Onjixanthone I and the

acquisition of the spectroscopic data, based on established procedures for xanthone isolation

from Polygala tenuifolia.

Isolation of Onjixanthone I
The dried roots of Polygala tenuifolia are the source material for the isolation of Onjixanthone
I.

Extraction: The powdered roots are extracted with methanol (MeOH) at room temperature.

The solvent is then evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and successively partitioned

with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate

(EtOAc), to separate compounds based on their polarity.

Chromatographic Separation: The chloroform-soluble fraction, which is enriched with

xanthones, is subjected to column chromatography on silica gel. The column is eluted with a

gradient of n-hexane and ethyl acetate.

Purification: Fractions containing Onjixanthone I are further purified by preparative thin-

layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the

pure compound.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated

chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) is performed on a mass

spectrometer to determine the molecular weight and fragmentation pattern of the compound.

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer. The sample

is dissolved in methanol, and the absorbance is measured over a wavelength range of 200-

600 nm.

Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of Onjixanthone I.
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To cite this document: BenchChem. [Onjixanthone I: A Comprehensive Spectroscopic and
Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597002#onjixanthone-i-spectroscopic-data-nmr-
ms-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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